![molecular formula C18H15N7O3S2 B2742918 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide CAS No. 1226444-96-7](/img/structure/B2742918.png)
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide
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Description
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide is a useful research compound. Its molecular formula is C18H15N7O3S2 and its molecular weight is 441.48. The purity is usually 95%.
BenchChem offers high-quality 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- The compound’s unique structure makes it a potential candidate for anticancer drug development. Researchers investigate its effects on cancer cell lines, exploring mechanisms of action and potential synergies with existing therapies .
- Imidazoles are essential heterocycles used in various applications, including pharmaceuticals, agrochemicals, and materials science. The regiocontrolled synthesis of substituted imidazoles has seen recent advances, and this compound may contribute to this field .
- In zinc-metal batteries, the formation of zinc dendrites on electrode surfaces poses challenges for cycle life. Researchers propose adding 1,3-dimethyl-2-imidazolidinone (DMI) to ZnSO4 electrolytes. DMI forms an inert organic layer on zinc foil surfaces, enhancing battery performance .
- Protein kinase CK2 is a promising anticancer target. Some derivatives of this compound exhibit improved inhibitory activity against CK2. Investigating its binding interactions and mechanism of action can lead to novel drug candidates .
- The bis(thiazole) moiety in this compound suggests potential applications in coordination chemistry. Researchers explore its metal-binding properties and design new complexes for catalysis, sensing, or luminescence .
- Density functional theory (DFT) calculations can elucidate the electronic structure, reactivity, and stability of this compound. Understanding its properties aids in rational drug design and optimization .
Anticancer Research
Imidazole Synthesis
Electrolyte Additive for Zinc Batteries
Protein Kinase CK2 Inhibition
Materials Science and Coordination Chemistry
Computational Chemistry and Drug Design
properties
IUPAC Name |
2-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N7O3S2/c1-8-20-9-4-5-10-14(13(9)29-8)30-17(21-10)22-11(26)6-25-7-19-15-12(25)16(27)24(3)18(28)23(15)2/h4-5,7H,6H2,1-3H3,(H,21,22,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WWBRHVNTTKASCH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CN4C=NC5=C4C(=O)N(C(=O)N5C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N7O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-dimethyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)-N-(7-methylbenzo[1,2-d:4,3-d']bis(thiazole)-2-yl)acetamide |
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